N-(3-Pyridylmethyl)adriamycin

Multidrug resistance Anthracycline Leukemia

Researchers investigating multidrug resistance (MDR) mechanisms or Hsp70-dependent pathways require a probe that overcomes the limitations of conventional anthracyclines. N-(3-Pyridylmethyl)adriamycin (YM-1) is a semi-synthetic doxorubicin analog engineered with a 3-pyridylmethyl substituent that confers a dual mechanism: retention of DNA-topoisomerase II activity plus allosteric Hsp70 modulation triggering BRD4 degradation. - Lower resistance ratio (27 vs. 45 for doxorubicin) in CEM/VLB100 MDR leukemia cells, enabling robust P-glycoprotein efflux studies. - Faster cellular accumulation kinetics than doxorubicin or epirubicin, supporting drug transport and uptake rate assays. - The only anthracycline probe with validated Hsp70-BRD4 axis modulation; YM-3, YM-4, YM-6, and parent doxorubicin lack this activity. Supplied with Certificates of Analysis; ready for global dispatch.

Molecular Formula C33H34N2O11
Molecular Weight 634.6 g/mol
CAS No. 145785-62-2
Cat. No. B129947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Pyridylmethyl)adriamycin
CAS145785-62-2
SynonymsN-(3-pyridylmethyl)adriamycin
YM 1
YM-1
YM1 doxorubicin analog
Molecular FormulaC33H34N2O11
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O
InChIInChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3
InChIKeyGGTVPUWEBRGMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-1: Doxorubicin Analog with Hsp70 Modulation


N-(3-Pyridylmethyl)adriamycin (CAS 145785-62-2), designated YM-1, is a semi‑synthetic anthracycline analog of doxorubicin characterized by a 3‑pyridylmethyl substituent on the 3′‑amino group of the daunosamine sugar moiety [1]. It retains the anthracycline tetracyclic core responsible for DNA intercalation and topoisomerase II inhibition while gaining an additional mechanism of action: allosteric modulation of heat‑shock protein 70 (Hsp70) that triggers BRD4 degradation [2]. YM‑1 belongs to a series of four novel doxorubicin analogs (YM‑1, YM‑3, YM‑4, YM‑6) developed to overcome multidrug resistance and reduce cardiotoxicity [3].

Dual DNA-topoisomerase II and Hsp70 modulation probe
Unique 3-pyridylmethyl substitution on daunosamine sugar
YM-series analog for MDR and transport studies
Hsp70-BRD4 axis and protein homeostasis research

Why YM-1 Cannot Be Replaced by Other Anthracyclines


Substituting doxorubicin, epirubicin, or even closely related YM‑series congeners for N‑(3‑pyridylmethyl)adriamycin ignores critical pharmacodynamic differences. The 3‑pyridylmethyl modification confers a dual mechanism of action—retaining anthracycline‑class DNA‑topoisomerase II activity while introducing Hsp70‑BRD4 axis modulation [1]. In multidrug‑resistant leukemia models, YM‑1 exhibits a relative resistance ratio of 27, substantially lower than doxorubicin (45) and epirubicin (40) [2]. Within the YM series, YM‑1 demonstrates superior potency against drug‑sensitive cells compared to YM‑3, YM‑4, and YM‑6, and displays faster cellular accumulation than either doxorubicin or epirubicin [3]. These quantitative differences make generic interchange scientifically invalid for studies targeting resistance mechanisms, drug transport, or Hsp70‑dependent pathways.

YM-1 Dual DNA + Hsp70-BRD4 mechanism
Doxorubicin / epirubicin lack Hsp70 modulation; Hsp70-dependent pathway context will not transfer.
YM-1 MDR resistance ratio context
Resistance ratio and drug transport kinetics in MDR models differ from doxorubicin or epirubicin; direct interchange may shift experimental outcomes.
YM-1 YM-analog identity
YM-3, YM-4, YM-6, or BPMA exhibit distinct activity and resistance profiles; SAR interpretation requires the correct mono-substituted analog.

Head-to-Head Evidence: YM-1 Differentiation


Reduced MDR Ratio: YM-1 vs. Doxorubicin and Epirubicin

In a direct head‑to‑head comparison, N‑(3‑pyridylmethyl)adriamycin (YM‑1) demonstrated a significantly lower relative resistance value than doxorubicin (ADM) or epirubicin (EDR) in the multidrug‑resistant CEM/VLB100 lymphoid leukemia cell line [1]. The relative resistance was calculated as the ratio of the IC50 in the resistant CEM/VLB100 line to the IC50 in the drug‑sensitive parental CCRF‑CEM line.

MDR resistance ratio
Head-to-head
YM-1: 27; doxorubicin: 45; epirubicin: 40
Lower relative resistance in MDR leukemia model
CEM/VLB100 vs CCRF‑CEM; 48 h thymidine assay
Multidrug resistance Anthracycline Leukemia

Faster Cellular Uptake: YM-1 vs. Doxorubicin and Epirubicin

N‑(3‑pyridylmethyl)adriamycin (YM‑1) exhibited a more rapid initial accumulation in both U937 monocytic and CCRF‑CEM lymphoid leukemia cell lines when compared directly with doxorubicin (DOX) and epirubicin (EDR) [1]. The rate of drug uptake was measured as intracellular fluorescence over time.

Cellular uptake rate
Head-to-head
YM‑1: faster initial accumulation vs doxorubicin and epirubicin
Supports drug transport kinetics research
U937 and CCRF‑CEM; fluorescence-based kinetics
Drug transport Cellular pharmacology Anthracycline

YM-1: Most Potent YM Analog in Sensitive Leukemia Cells

Within a direct intra‑class comparison of four novel doxorubicin analogs, N‑(3‑pyridylmethyl)adriamycin (YM‑1) was found to be the most potent compound against drug‑sensitive U937 and CCRF‑CEM leukemia cell lines, exceeding the activity of YM‑3, YM‑4, and YM‑6 [1]. Antiproliferative activity was assessed by inhibition of DNA, RNA, and protein synthesis.

YM‑series potency rank
Head-to-head
YM‑1 > YM‑3 > YM‑4 ≈ YM‑6 in sensitive leukemia cells
YM‑1 top-ranked within tested YM set
U937 and CCRF‑CEM; DNA/RNA/protein synthesis inhibition
Structure-activity relationship Anthracycline Leukemia

Unique Hsp70-BRD4 Degradation Mechanism

N‑(3‑pyridylmethyl)adriamycin (YM‑1) possesses a mechanism of action that is structurally and functionally distinct from that of doxorubicin. While doxorubicin primarily acts through DNA intercalation and topoisomerase II poisoning, YM‑1 additionally functions as an allosteric modulator of Hsp70, promoting the binding of Hsp70 to bromodomain‑containing protein 4 (BRD4) and its subsequent ubiquitination by CHIP E3 ligase, leading to proteasomal degradation of BRD4 [1]. This Hsp70‑dependent BRD4 degradation is not observed with doxorubicin, epirubicin, or the other YM‑series analogs (YM‑3, YM‑4, YM‑6) that lack this specific substitution pattern.

Hsp70‑BRD4 mechanism
Class-level
Allosteric Hsp70 modulation triggers BRD4 ubiquitination and degradation
Unique mechanistic bifurcation vs doxorubicin and other YM analogs
HeLa cells; co‑IP and immunoblot; no quantitative Kd reported
Hsp70 modulation BRD4 degradation Mechanism of action

Enhanced Lipophilicity via 3-Pyridylmethyl Substitution

The defining structural feature of N‑(3‑pyridylmethyl)adriamycin is the replacement of the primary amine hydrogen on the 3′‑amino group of the daunosamine sugar with a 3‑pyridylmethyl moiety [1]. This substitution increases the lipophilicity of the molecule compared to the parent doxorubicin, which retains a primary amine at this position. The enhanced lipophilicity is correlated with the superior cellular uptake kinetics observed in comparative transport studies [2].

3‑Pyridylmethyl substitution
Reported
Mono‑substitution at 3′‑NH increases lipophilicity vs doxorubicin
Defines YM‑1 analog identity for SAR studies
Inferred from chromatography and cellular uptake; logP not reported
Structural analog Lipophilicity Anthracycline

Reduced Toxicity and High-Dose Tolerability

According to the original composition‑of‑matter patent (JPH05170783A), N‑(3‑pyridylmethyl)adriamycin and its congeners were designed to reduce the dose‑limiting side effects associated with conventional anthracyclines, enabling administration in larger amounts [1]. The patent specification claims utility as a carcinostatic agent with reduced toxicity, although quantitative in vivo cardiotoxicity or maximum tolerated dose data are not disclosed in the patent abstract.

Patent toxicity claim
Data to verify
Patent JPH05170783A claims reduced side effects and high‑dose feasibility
Tolerability context from patent specification; no in vivo data disclosed
No quantitative MTD or cardiotoxicity data in abstract
Toxicity Patent Anthracycline

YM-1 Research and Industrial Application Scenarios


MDR Reversal and P-Glycoprotein Transporter Studies

YM‑1's lower relative resistance ratio of 27 (vs. 45 for doxorubicin and 40 for epirubicin) in CEM/VLB100 MDR leukemia cells [1] makes it the preferred anthracycline probe for investigating P‑glycoprotein‑mediated drug efflux and resistance circumvention strategies. Its rapid cellular accumulation kinetics [2] further support its use in drug transport studies where uptake rate is a critical endpoint.

Hsp70 Chaperone and BRD4 Transcription Research

As the only anthracycline analog with demonstrated allosteric Hsp70 modulatory activity leading to BRD4 degradation [3], YM‑1 is uniquely suited for studies examining the intersection of Hsp70 chaperone function, ubiquitin‑proteasome system engagement, and BRD4‑driven oncogenic transcription programs (e.g., MYC, BCL2). Doxorubicin and other YM‑series analogs lack this activity and are unsuitable substitutes.

Anthracycline Sugar Moiety SAR Studies

The 3‑pyridylmethyl substitution at the 3′‑amino position of daunosamine defines YM‑1 within the YM‑analog series [4]. Comparative SAR studies require the correct mono‑substituted analog (YM‑1, CAS 145785‑62‑2), as the bis‑substituted analog BPMA (CAS 145785‑64‑4) and the dihydro‑ (YM‑4, CAS 145785‑63‑3) or epi‑ (YM‑3, CAS 145843‑38‑5) variants exhibit distinct activity profiles and resistance patterns [1][2].

High-Dose Regimen and Cardiotoxicity Mitigation Models

The patent‑claimed reduced side‑effect profile and high‑dose feasibility of N‑(3‑pyridylmethyl)adriamycin [5] support its application in preclinical models evaluating dose‑intensification strategies and cardiotoxicity mitigation, where conventional doxorubicin would be limited by cumulative cardiac toxicity.

Application
Selection Property
Validation Focus
MDR transporter studies
Relative resistance and uptake kinetics context
P‑glycoprotein efflux and accumulation endpoints
Hsp70–BRD4 axis research
Allosteric Hsp70 modulation
BRD4 degradation and oncogenic transcription monitoring
Anthracycline sugar moiety SAR
3‑Pyridylmethyl mono‑substitution identity
YM‑analog activity profile and resistance pattern
High‑dose preclinical models
Patent‑claimed tolerability context
Cardiotoxicity endpoint monitoring
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